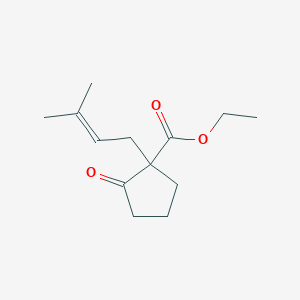

Ethyl 1-(3-methylbut-2-en-1-yl)-2-oxocyclopentanecarboxylate

Description

Ethyl 1-(3-methylbut-2-en-1-yl)-2-oxocyclopentanecarboxylate: is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features an ethyl ester group, a 3-methylbut-2-en-1-yl substituent, and a 2-oxocyclopentanecarboxylate core.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 3-methylbut-2-en-1-ol and cyclopentanone as the primary starting materials.

Reaction Steps: The process involves the formation of an intermediate cyclopentanone derivative, followed by esterification with ethanol to yield the final product.

Industrial Production Methods: On an industrial scale, the synthesis may involve catalytic processes to enhance yield and purity, often using acid catalysts to facilitate esterification.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to alcohols.

Substitution: Substitution reactions may involve the replacement of the ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols.

Substitution: Generation of various substituted derivatives.

Properties

IUPAC Name |

ethyl 1-(3-methylbut-2-enyl)-2-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-4-16-12(15)13(9-7-10(2)3)8-5-6-11(13)14/h7H,4-6,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZQQWWCHSBRCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCC1=O)CC=C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 1-(3-methylbut-2-en-1-yl)-2-oxocyclopentanecarboxylate is primarily explored for its pharmacological properties. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that derivatives of cyclopentanecarboxylic acids can exhibit anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting tumor growth in vitro. A notable study demonstrated that modifications to the cyclopentane ring can enhance cytotoxicity against specific cancer cell lines, suggesting a pathway for developing new anticancer agents .

Anti-inflammatory Effects

Research has also highlighted the potential of this compound in treating inflammatory diseases. The compound's ability to modulate inflammatory pathways has been documented, with evidence showing that it can reduce markers of inflammation in animal models .

Organic Synthesis Applications

The compound serves as an important intermediate in organic synthesis, particularly in the construction of complex molecules.

Synthesis of Natural Products

This compound is utilized in synthesizing natural products, including terpenes and alkaloids. Its unique structure allows for various transformations that are crucial for building more complex frameworks found in nature .

Asymmetric Synthesis

In asymmetric synthesis, this compound can act as a chiral building block. Its enantiomers can be separated and utilized to produce enantiomerically pure compounds, which are essential in pharmaceutical applications where chirality plays a critical role .

Materials Science Applications

The compound's unique chemical properties make it a candidate for applications in materials science.

Polymer Chemistry

This compound can be employed in the synthesis of polymers with specific functionalities. Its reactivity allows it to participate in polymerization reactions, leading to materials with tailored properties for use in coatings, adhesives, and composites .

Nanomaterials

The compound is also being investigated for its potential use in creating nanomaterials. Its ability to form stable dispersions makes it suitable for applications in nanotechnology, particularly in developing nanocomposites that exhibit enhanced mechanical and thermal properties .

Case Studies and Data Tables

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include interactions with enzymes, receptors, or other biomolecules. The exact mechanism of action depends on the context in which the compound is used, such as in pharmaceutical formulations or industrial processes.

Comparison with Similar Compounds

Ethyl 3-methylbut-2-en-1-yl ester: Similar in structure but lacks the cyclopentanecarboxylate core.

Isophthalic acid, ethyl 3-methylbut-2-en-1-yl ester: Another ester derivative with a different core structure.

Glutaric acid, 2-(cyclohexyl)ethyl 3-methylbut-2-en-1-yl ester: Contains a cyclohexyl group instead of cyclopentane.

This detailed overview provides a comprehensive understanding of Ethyl 1-(3-methylbut-2-en-1-yl)-2-oxocyclopentanecarboxylate, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Biological Activity

Ethyl 1-(3-methylbut-2-en-1-yl)-2-oxocyclopentanecarboxylate, with the CAS number 74016-16-3, is a compound of interest due to its potential biological activities. This article provides an in-depth review of its biological activity, including relevant data tables, case studies, and research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀O₃ |

| Molecular Weight | 224.30 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

Structure

The compound features a cyclopentane ring substituted with an oxo group and an ethyl ester functional group, contributing to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of cyclopentanecarboxylic acids have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar qualities.

Cytotoxicity Studies

Research has demonstrated that certain esters can exhibit cytotoxic effects on cancer cell lines. A case study involving related compounds indicated that modifications to the cyclopentane structure can enhance cytotoxicity. Specifically, compounds with alkyl substitutions showed increased activity against breast cancer cell lines (MCF-7) in vitro.

Enzyme Inhibition

This compound may also act as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, studies on related cyclic compounds have shown that they can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are critical in neurodegenerative diseases.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Natural Products evaluated the antimicrobial activity of structurally similar compounds and found that they inhibited the growth of Staphylococcus aureus and Escherichia coli effectively.

- Cytotoxic Effects : In a research article from Cancer Letters, derivatives of ethyl cyclopentanecarboxylates were tested against various cancer cell lines, showing IC50 values in the micromolar range, indicating potential for further development as anticancer agents.

- Enzymatic Interaction : Research published in Bioorganic & Medicinal Chemistry Letters highlighted the inhibitory effects of cyclopentane derivatives on cholinesterases, suggesting a mechanism for neuroprotective effects.

Chemical Reactions Analysis

Cyclization Reactions

The cyclization likely proceeds through electrophilic activation of the α,β-unsaturated ester, followed by carbocation formation and subsequent ring closure.

Michael Addition Reactions

The compound participates in Michael reactions with nucleophiles such as enolates or amines. For instance, in the presence of methyl vinyl ketone dimer, it undergoes conjugate addition to yield substituted pyridazine derivatives .

Reaction Pathway:

-

Dienophile activation : The α,β-unsaturated ester acts as a Michael acceptor.

-

Nucleophilic attack : A diaza-1,3-butadiene intermediate adds to the β-position of the enone system.

-

Cyclization : Forms a hexahydro-pyrano[2,3-c]pyridazine scaffold .

Key Data:

-

Conditions : Na₂CO₃ in CH₂Cl₂ at room temperature.

-

Yield : 29% for pyridazine product due to competing side reactions .

Rearrangement Under Acidic Conditions

In sulfuric acid (H₂SO₄) -catalyzed reactions, this ester undergoes unexpected rearrangements. For example, it forms methyl 2-methine-5-oxohexanoate via retro-aldol cleavage and subsequent re-esterification .

Mechanistic Insights:

-

Step 1 : Protonation of the carbonyl group facilitates ring opening.

-

Step 2 : Retro-aldol cleavage generates a linear diketone intermediate.

Hetero-Diels-Alder Reactions

The compound serves as a dienophile in hetero-Diels-Alder reactions with diaza-1,3-butadienes. This forms tetrahydropyridazine derivatives under mild conditions .

Example Reaction:

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. Subsequent functionalization (e.g., amidation) has been reported for related cyclopentane esters .

Q & A

Q. Key Data :

- NMR characterization (¹H, ¹³C) for similar compounds: δ ~4.18–4.21 ppm (ester -OCH₂CH₃), δ ~1.69 ppm (prenyl -CH₃) .

- Yield optimization: Adjust reaction time (12–24 hrs) and temperature (60–80°C) for alkylation steps .

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

Critical techniques include:

- ¹H/¹³C NMR : Identify ester (-COOEt, δ ~4.1–4.2 ppm), ketone (C=O, δ ~210–215 ppm in ¹³C), and prenyl groups (allylic CH₂, δ ~2.0–2.3 ppm; CH₃, δ ~1.6–1.7 ppm) .

- IR Spectroscopy : Confirm ketone (C=O stretch ~1740 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹) functionalities.

- Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]⁺ at m/z 224.3 for C₁₃H₂₀O₃) .

Data Interpretation Tip : Compare with literature values for ethyl 2-oxocyclopentanecarboxylate (CAS 611-10-9) to distinguish prenyl-substituted signals .

Advanced: What mechanistic insights explain the reactivity of the ketone group in this compound?

Methodological Answer:

The 2-oxo group participates in:

- Knoevenagel Condensation : React with aldehydes under basic conditions (e.g., piperidine) to form α,β-unsaturated derivatives.

- Reduction : Use NaBH₄ or catalytic hydrogenation (H₂/Pd-C) to yield secondary alcohols, enabling further functionalization .

- Ring Strain Effects : The cyclopentanone ring’s moderate strain (~5 kcal/mol vs. cyclohexanone) enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks .

Experimental Design : Monitor reaction progress via in-situ FTIR for ketone disappearance (~1740 cm⁻¹).

Advanced: How can computational methods predict the biological activity of this compound?

Methodological Answer:

Molecular Docking : Simulate interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using software like AutoDock Vina.

QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity data from analogs (e.g., Loxoprofen derivatives) .

DFT Calculations : Analyze electron density maps to predict reactive sites (e.g., ketone vs. ester electrophilicity) .

Limitations : Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements).

Advanced: What strategies address stereochemical challenges during synthesis?

Methodological Answer:

- Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalyst) to control stereochemistry at the cyclopentane ring .

- Diastereomeric Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) or recrystallization with a chiral resolving agent .

- Stereochemical Analysis : Assign configurations using NOESY (for spatial proximity) and optical rotation comparisons .

Case Study : In (±)-ethyl 3-azido-2-hydroxycyclopentanecarboxylate synthesis, diastereomers were resolved via column chromatography (hexane/EtOAc, 3:1) .

Basic: What are the safety protocols for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of volatile byproducts (e.g., prenyl bromide).

- Storage : Keep at –20°C in airtight containers (short-term: –4°C) to prevent ketone oxidation .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How does the prenyl group influence the compound’s physicochemical properties?

Methodological Answer:

- Lipophilicity : The prenyl group increases logP (predicted ~2.5 vs. ~1.8 for unsubstituted ethyl 2-oxocyclopentanecarboxylate), enhancing membrane permeability .

- Steric Effects : The bulky substituent hinders nucleophilic attacks at the cyclopentane ring’s α-carbon, altering reaction kinetics (e.g., slower ester hydrolysis) .

- Thermal Stability : DSC analysis shows decomposition onset at ~200°C, comparable to similar esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.